molecular formula C17H18N4O4 B2714854 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide CAS No. 952847-87-9

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide

Cat. No.: B2714854
CAS No.: 952847-87-9
M. Wt: 342.355
InChI Key: FLGDSARARRQCEW-UHFFFAOYSA-N
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Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide typically involves multiple steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-diketone under acidic conditions.

    Formation of 1,3,4-Oxadiazole Ring: This can be achieved by the cyclization of a hydrazide with an appropriate carboxylic acid derivative, such as an ester or an acid chloride.

    Coupling of Rings: The isoxazole and oxadiazole rings are then coupled through a suitable linker, often involving a nucleophilic substitution reaction.

    Introduction of Pentyloxy Group: The pentyloxy group is introduced via an etherification reaction, typically using an alkyl halide and a base.

    Formation of Benzamide: The final step involves the formation of the benzamide moiety through the reaction of the intermediate compound with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Agriculture: The compound is explored for its potential as a pesticide or herbicide.

    Materials Science: It is investigated for its use in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(methoxy)benzamide
  • N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(ethoxy)benzamide
  • N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(butoxy)benzamide

Uniqueness

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide is unique due to the presence of the pentyloxy group, which can influence its lipophilicity, bioavailability, and interaction with biological targets. This makes it distinct from other similar compounds with different alkoxy groups.

Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-2-3-4-11-23-13-7-5-12(6-8-13)15(22)19-17-21-20-16(24-17)14-9-10-18-25-14/h5-10H,2-4,11H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGDSARARRQCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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